molecular formula C6H12O5 B079963 2-Deoxy-alpha-D-galactopyranose CAS No. 14215-77-1

2-Deoxy-alpha-D-galactopyranose

Cat. No.: B079963
CAS No.: 14215-77-1
M. Wt: 164.16 g/mol
InChI Key: PMMURAAUARKVCB-UHFFFAOYSA-N
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Description

2-Deoxy-alpha-D-galactopyranose is a crucial synthetic deoxy sugar derivative extensively utilized in glycobiology and biochemical research. Its primary research value lies in its role as a potent inhibitor of glycosylation processes, specifically acting as a chain terminator in the biosynthesis of O-linked glycans and proteoglycans. By competitively inhibiting enzymes like galactosyltransferases, this compound prevents the elongation of glycan chains on serine and threonine residues of proteins. This mechanism makes it an indispensable tool for studying the functional roles of glycosylation in cell adhesion, signaling, and protein stability. Researchers employ this compound to investigate a wide array of biological phenomena, including the impact of impaired glycosylation on cancer metastasis, inflammatory responses, and the pathogenesis of various congenital disorders of glycosylation (CDGs). It is also a vital building block in the chemical and chemoenzymatic synthesis of more complex oligosaccharides and glycoconjugates for use as analytical standards or probes. Offered at high purity, this compound enables precise and reproducible experimental outcomes in studies aimed at deciphering the complex carbohydrate code.

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274259
Record name 2-Deoxyhexopyranose
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Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14215-77-1, 201612-55-7
Record name MLS002638629
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Deoxyhexopyranose
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Record name 2-Deoxy-D-arabinohexose-1-13C
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Preparation Methods

Yield and Scalability

  • D-Glucosamine route : Highest scalability (44% over 6 steps) but requires epimerization optimization.

  • Azidophenylselenylation : Superior α-selectivity (>20:1) yet limited by Ph₂Se₂ toxicity.

  • Azidochlorination : Rapid one-pot synthesis but lower functional group tolerance.

Stereochemical Control

Epimerization at C-4 remains a bottleneck in the D-glucosamine route, whereas glycal methods inherently preserve the galacto configuration. The azide group’s non-participating nature in selenylation ensures α-anomer dominance, contrasting with traditional acylated donors that favor β-products .

Chemical Reactions Analysis

Stereocontrolled Glycosylation Using Selenoglycoside Donors

Phenyl 2-azido-2-deoxy-1-selenoglycosides serve as donors for α- or β-glycoside formation, with solvent polarity dictating stereoselectivity:

Experimental Data

SolventAnomer FormedStereoselectivity (α:β)Yield (%)
Diethyl etherα9:185–92
Acetonitrileβ1:1578–88

Mechanistic Rationale

  • Ether : Low dielectric constant stabilizes oxocarbenium ion intermediates, favoring α-attack via SN2-like pathways.

  • Acetonitrile : High polarity promotes solvent participation, leading to β-selectivity through SN1 mechanisms .

Reduction to 2-Amino Derivatives

2-Azido intermediates undergo Staudinger reduction or catalytic hydrogenation to yield 2-amino-2-deoxy glycosides, critical for bacterial antigen synthesis .

Oligosaccharide Assembly

These donors enable efficient synthesis of:

  • α-(1→4)-Linked Oligomers : Found in Streptococcus pneumoniae capsular polysaccharides.

  • β-(1→3)-GlcNAc Structures : Components of fungal cell walls.

Case Study: Synthesis of a Trisaccharide Antigen

  • Donor Activation : PhSe group displaced by TMSOTf in CH₂Cl₂.

  • Glycosylation : Sequential coupling with acceptors in acetonitrile (β-linkage) followed by ether (α-linkage).

  • Global Deprotection : Hydrogenolysis removes benzyl groups; azides reduced to amines.

Stability and Handling Considerations

  • Storage : Stable at –20°C under inert atmosphere.

  • Reactivity : Susceptible to hydrolysis under acidic or basic conditions; handle in anhydrous environments.

This systematic analysis underscores the utility of 2-deoxy-α-D-galactopyranose derivatives in complex carbohydrate synthesis, with precise stereochemical outcomes achieved through tailored reaction conditions .

Scientific Research Applications

Chemistry

  • Building Block for Complex Carbohydrates : 2-Deoxy-alpha-D-galactopyranose serves as a crucial precursor in the synthesis of complex carbohydrates and glycosides. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction, which are fundamental in carbohydrate chemistry.
  • Synthesis of Derivatives : The compound can be modified to create various derivatives that can be used in further chemical synthesis. For instance, it can undergo substitution reactions to introduce different functional groups, making it versatile for creating tailored compounds for specific research needs.

Biology

  • Enzyme Inhibition Studies : this compound has been investigated for its inhibitory effects on beta-galactosidase, an enzyme involved in galactoside hydrolysis. This inhibition can affect carbohydrate metabolism pathways, providing insights into metabolic regulation and potential therapeutic targets .
  • Cellular Metabolism Research : Studies have shown that this compound can influence metabolic pathways within cells, particularly in cancer research where it may inhibit glycolysis and tumor growth. This property makes it a candidate for exploring new cancer treatment strategies .

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic effects of this compound, particularly concerning its antiviral and anticancer properties. For example, it has been evaluated for its ability to modulate immune responses and could serve as a potential immunosuppressive agent in transplant medicine .
  • Disease Models : Recent studies have utilized this compound in animal models to investigate its effects on conditions such as dry eye disease and renal fibrosis. The findings suggest that it can modulate fucosylation processes, which are critical in various pathological conditions .

Case Study 1: Immunomodulatory Effects

A study conducted by Mao et al. (2023) highlighted the immunomodulatory potential of this compound in a mouse skin transplant model. The compound was shown to inhibit T-cell responses, contributing to improved graft acceptance and suggesting new avenues for immunosuppressive therapies .

Case Study 2: Renal Fibrosis Treatment

Luo et al. (2023) explored the role of this compound in attenuating renal fibrosis through modulation of terminal fucosylation processes. The results indicated significant therapeutic pathways for treating kidney diseases by targeting specific biochemical pathways influenced by this compound .

Case Study 3: Dry Eye Disease Management

Yoon et al. (2021) examined the effects of this compound on ocular surface conditions, particularly dry eye disease. The study demonstrated that modulation of fucosylation could ameliorate symptoms, opening new treatment strategies for ocular surface disorders .

Mechanism of Action

The mechanism of action of 2-Deoxy-alpha-D-galactopyranose involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor of beta-galactosidase, an enzyme involved in the hydrolysis of galactosides. By inhibiting this enzyme, the compound can affect various biological processes, including carbohydrate metabolism .

Comparison with Similar Compounds

2-Acetamido-2,4-Dideoxy-β-D-xylo-hexopyranosyl Derivatives

  • Structure: Features an acetamido group at C2 and deoxygenation at C4 (e.g., compound 15 in : 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose).
  • Key Differences: Dual deoxygenation (C2 and C4) reduces hydrogen-bonding capacity compared to 2-deoxy-α-D-galactopyranose. The acetamido group enhances stability against enzymatic degradation, making it useful in glycoconjugate synthesis .
  • Applications : Used in oligosaccharide synthesis to mimic bacterial cell wall components.

2-Acetamido-2-Deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose

  • Structure: Contains a β-D-galactopyranosyl group at C6 and an acetamido group at C2 ().
  • Key Differences: The β-(1→6) glycosidic linkage introduces conformational flexibility, unlike the α-anomeric configuration in 2-deoxy-α-D-galactopyranose. ¹³C-NMR data show distinct chemical shifts for C6 (δ ~67 ppm) due to glycosylation .
  • Applications : Serves as a disaccharide precursor for studying glycosyltransferase specificity.

C-Linked 2-Deoxy-2-Acetamido-α-D-galactopyranose Derivatives

  • Structure : Features a carbon-glycosidic bond instead of oxygen ().
  • Key Differences :
    • C-linkage confers resistance to hydrolysis, enhancing metabolic stability.
    • Synthesized via stereoselective allylation and epimerization, achieving 44% overall yield .
  • Applications : Used in stable glycomimetics for drug development.

N-Acetyl-α-D-galactosamine (GalNAc)

  • Structure: Acetylated amino group at C2 (C₈H₁₅NO₆, ChemSpider ID 76020) ().
  • Key Differences: The N-acetyl group enables participation in mucin-type O-glycosylation. Higher molecular weight (221.209 g/mol) compared to 2-deoxy-α-D-galactopyranose .
  • Applications : Critical in blood group antigens and glycoprotein biosynthesis.

α-L-Fucopyranose (6-Deoxy-α-L-galactopyranose)

  • Structure : 6-deoxy and L-configuration ().
  • Key Differences :
    • L-stereochemistry and C6 deoxygenation limit its occurrence to bacterial polysaccharides and human milk oligosaccharides.
    • Role in cell adhesion via fucosylated glycans (e.g., Lewis antigens) .

2-Deoxy-2,2-Difluoro-β-D-lyxo-hexopyranose

  • Structure : Difluoro substitution at C2 ().
  • Key Differences :
    • Fluorine atoms increase electronegativity, mimicking transition states in glycosidase reactions.
    • X-ray studies reveal distorted ring conformations due to steric and electronic effects .
  • Applications : Inhibitor of glycosidases and glycosyltransferases.

Structural and Functional Data Table

Compound Molecular Formula Key Modifications Biological Role Reference
2-Deoxy-α-D-galactopyranose C₆H₁₂O₅ C2 deoxygenation, α-anomer Glycobiology intermediate
2-Acetamido-2,4-dideoxy-β-D-xylo-hexose C₈H₁₄N₂O₈ C2 acetamido, C4 deoxygenation Bacterial cell wall mimics
N-Acetyl-α-D-galactosamine C₈H₁₅NO₆ C2 N-acetylation Blood group antigens
α-L-Fucopyranose C₆H₁₂O₅ C6 deoxygenation, L-configuration Cell adhesion, signaling
2-Deoxy-2,2-difluoro-β-D-lyxo-hexose C₆H₁₀F₂O₄ C2 difluoro substitution Glycosidase inhibition

Research Findings and Implications

  • Synthetic Accessibility : highlights a high-yield synthesis (44%) for C-linked derivatives, enabling scalable production of stable glycomimetics .
  • Conformational Analysis : demonstrates that glycosidic linkage angles (θ = 81.6°, ϕ = 118.1°) in disaccharides influence binding to lectins and antibodies .
  • Enzymatic Interactions : The difluoro analog () acts as a mechanistic probe for enzymes like galactosyltransferases, revealing transition-state stabilization .

Biological Activity

2-Deoxy-alpha-D-galactopyranose (2-DG) is a hexose sugar analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This compound is structurally similar to glucose and galactose, which enables it to interact with various biological pathways, particularly those involving glycolysis and cellular metabolism. This article reviews the biological activity of 2-DG, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C6_6H12_{12}O5_5
  • Molecular Weight : 164.1565 g/mol
  • Synonyms : 2-Deoxy-alpha-D-lyxo-hexopyranose, 2-deoxy-beta-D-galactose

2-DG primarily inhibits glycolysis by competing with glucose for uptake and phosphorylation by hexokinase, leading to decreased ATP production in cells. This inhibition can induce metabolic stress in rapidly proliferating cells such as cancer cells. The following mechanisms have been identified:

  • Inhibition of Glycolysis : By mimicking glucose, 2-DG competes for hexokinase binding, effectively reducing the energy supply to cells.
  • Induction of Autophagy : Studies have shown that 2-DG can trigger autophagic processes in cancer cells, leading to increased cell death under certain conditions.
  • Hypoxic Conditions : The efficacy of 2-DG appears to be enhanced under hypoxic conditions commonly found in tumor microenvironments, further promoting its cytotoxic effects on cancer cells.

Cytotoxic Effects

Recent studies have demonstrated that 2-DG exhibits significant cytotoxicity against various cancer cell lines. A comparative analysis of different derivatives revealed that fluorinated derivatives of 2-DG showed even greater potency against glioblastoma cell lines (U-251 and U-87) than non-fluorinated forms .

CompoundIC50 (mM)Cell Line
2-DG>20U-251
2-FG<0.5U-251
2,2-diFG<0.1U-251

This table summarizes the cytotoxic effects of various derivatives of 2-DG on glioblastoma cell lines.

Inhibition of Tumor Growth

In vivo studies have shown that administration of 2-DG can significantly inhibit tumor growth in mouse models. For instance, a study indicated that mice treated with 2-DG exhibited reduced tumor sizes compared to control groups . The mechanism involves both direct cytotoxic effects on tumor cells and indirect effects through modulation of the tumor microenvironment.

Implications for Cancer Therapy

The potential application of 2-DG as a therapeutic agent is being explored in combination with other treatments such as chemotherapy and radiation therapy. By enhancing the sensitivity of cancer cells to these treatments through metabolic modulation, 2-DG could improve overall treatment outcomes .

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study utilizing a PET tracer based on a fluorinated derivative of 2-DG demonstrated its effectiveness in identifying HCC lesions that were not visible through conventional imaging techniques. This suggests a dual role for 2-DG as both a diagnostic and therapeutic agent in liver cancers .
  • Breast Cancer Models : Research involving breast cancer cell lines has shown that treatment with 2-DG leads to increased apoptosis rates and reduced proliferation, highlighting its potential as an adjunct therapy in breast cancer management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-alpha-D-galactopyranose
Reactant of Route 2
2-Deoxy-alpha-D-galactopyranose

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